molecular formula C16H15ClO4 B6409454 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261936-31-5

3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6409454
CAS RN: 1261936-31-5
M. Wt: 306.74 g/mol
InChI Key: QITPZHSKMQKYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (CEMBA) is an organic compound that has a wide range of applications in the scientific and medical fields. CEMBA has been studied for its ability to act as an inhibitor for various enzymes, its potential as an anti-cancer agent, and its ability to inhibit the growth of bacteria. CEMBA also has potential applications in drug development and drug delivery systems.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, and as an inhibitor of the enzyme aromatase, which is involved in the synthesis of estrogens. 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has also been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its ability to inhibit the growth of bacteria, as well as its potential applications in drug development and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its ability to inhibit the enzyme aromatase, which is involved in the synthesis of estrogens. 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% also has potential applications in drug development and drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, it is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its ability to inhibit the enzyme aromatase, which is involved in the synthesis of estrogens. 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% also has potential applications in drug development and drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its high yield (95%), its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its potential as an anti-cancer agent, and its ability to inhibit the growth of bacteria. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has potential applications in drug development and drug delivery systems. The limitations of using 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include the fact that its mechanism of action is not fully understood, and its biochemical and physiological effects are not yet fully understood.

Future Directions

The potential future directions for 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and drug delivery systems. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% could be studied for its potential as an anti-cancer agent, its ability to inhibit the growth of bacteria, and its ability to act as an inhibitor of the enzyme aromatase. Furthermore, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% could be studied for its potential applications in other areas of scientific research.

Synthesis Methods

3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2-chloro-4-ethoxyphenol and 5-methoxybenzaldehyde in the presence of sodium hydroxide and a catalytic amount of sulfuric acid. This reaction takes place at room temperature and produces a yield of 95%. Other methods of synthesis include the reaction of m-chlorobenzenesulfonamide and 5-methoxybenzaldehyde, and the reaction of 2-chloro-4-ethoxyphenol and 5-methoxybenzaldehyde in the presence of sodium hydroxide and a catalytic amount of sulfuric acid.

properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-12-4-5-14(15(17)9-12)10-6-11(16(18)19)8-13(7-10)20-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPZHSKMQKYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691689
Record name 2'-Chloro-4'-ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid

CAS RN

1261936-31-5
Record name 2'-Chloro-4'-ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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